N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide
Description
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a pyrrolidine ring, and a picolinamide moiety
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)11-4-5-14(21-9-11)23-8-6-12(10-23)22-15(24)13-3-1-2-7-20-13/h1-5,7,9,12H,6,8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMGFLQJBLDYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=N2)C3=NC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Coupling with Picolinamide: The final step involves coupling the trifluoromethylated pyridine derivative with picolinamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Trifluoromethyl iodide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of trifluoromethyl-pyridine derivatives, including N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide, in anticancer applications. The compound has shown promising activity against various cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) .
In a comparative study, compounds derived from similar structures exhibited inhibition rates ranging from 40% to 64% at concentrations of 5 µg/ml, demonstrating moderate effectiveness compared to standard chemotherapeutic agents like doxorubicin .
1.2 Mechanism of Action
The mechanism through which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and the inhibition of cell proliferation pathways. Further investigations are required to elucidate the specific pathways affected by this compound.
Agricultural Applications
2.1 Antifungal Properties
this compound has demonstrated antifungal activities against several plant pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests indicated that certain derivatives exhibited inhibition rates exceeding 80% at concentrations of 50 µg/ml .
2.2 Insecticidal Activity
The compound also shows potential as an insecticide. Studies reported moderate insecticidal activities against pests such as Spodoptera frugiperda and Mythimna separata, with mortality rates ranging from 13% to 90% at higher concentrations (500 µg/ml) .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. The presence of the trifluoromethyl group appears to enhance biological activity, making it a valuable modification in drug design .
Synthesis and Evaluation
A study synthesized various trifluoromethyl pyrimidine derivatives with amide moieties and evaluated their biological activities. The results indicated that compounds similar to this compound exhibited significant antifungal and anticancer activities, suggesting their potential as lead compounds in drug development .
Mechanism of Action
The mechanism of action of N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The pyrrolidine and picolinamide moieties can interact with the active sites of enzymes or receptors, leading to inhibition or activation of their biological functions.
Comparison with Similar Compounds
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide can be compared with other similar compounds, such as:
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzamide: Similar structure but with a benzamide moiety instead of picolinamide.
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide: Contains an acetamide group instead of picolinamide.
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)formamide: Features a formamide group in place of picolinamide.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties compared to its analogs.
Biological Activity
N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 429.23 g/mol
- CAS Number : 501951-42-4
The structure features a pyridine ring with a trifluoromethyl group, a pyrrolidine moiety, and a picolinamide functional group, which are crucial for its biological activity.
Antitumor Activity
Research has indicated that derivatives of pyridine and pyrrolidine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation.
Case Study : A study evaluated the effects of similar compounds on BRAF(V600E) mutations, which are prevalent in melanoma. The derivatives demonstrated potent inhibitory activity, suggesting that modifications in the trifluoromethyl and pyridine components can enhance antitumor efficacy .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrrolidine derivatives have been linked to the modulation of inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines.
Research Findings : In vitro studies have shown that related compounds can reduce the production of TNF-α and IL-6 in macrophage cultures, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituent Variability : The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and receptor affinity.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can affect binding interactions with target proteins.
- Picolinamide Group Influence : The amide functionality is essential for bioactivity, facilitating hydrogen bonding with biological targets.
Pharmacological Studies
A comprehensive review of pharmacological studies indicates that this compound exhibits notable promise in various therapeutic areas:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrrolidine-picolinamide core in this compound?
- Methodological Answer : The pyrrolidine-picolinamide moiety can be synthesized via nucleophilic substitution or coupling reactions. For example, amide bond formation between picolinic acid derivatives and pyrrolidine intermediates can be achieved using coupling agents like EDCI/HOBt. Stereochemical control of the pyrrolidine ring may require chiral catalysts or resolution techniques, as seen in analogous trifluoromethylpyridine syntheses .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm connectivity and stereochemistry, particularly for the pyrrolidine ring. High-resolution mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography resolves absolute configuration if chiral centers are present. Purity assessment via HPLC (>95%) is critical for downstream applications .
Q. What spectroscopic techniques are optimal for characterizing the trifluoromethylpyridine moiety?
- Methodological Answer : 19F NMR is essential for identifying the trifluoromethyl group’s chemical environment. IR spectroscopy can corroborate C-F stretching vibrations (~1100–1250 cm⁻¹). Additionally, LC-MS/MS helps track stability under varying pH/temperature conditions .
Advanced Research Questions
Q. How can steric hindrance during the coupling of the pyrrolidine and trifluoromethylpyridine subunits be mitigated?
- Methodological Answer : Steric effects are minimized by using bulky bases (e.g., 3-picoline) or stepwise coupling. Evidence from sulfonamide syntheses suggests that in situ generation of intermediates with catalytic N-arylsulfilimine compounds improves reaction efficiency by reducing steric clashes .
Q. What role does the trifluoromethyl group play in modulating this compound’s pharmacokinetic properties?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while its metabolic stability reduces oxidative degradation. However, this may necessitate solubility optimization in biological assays via co-solvents (e.g., DMSO) or lipid-based formulations .
Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., N-arylsulfilimine vs. triethylamine) or solvent systems (acetonitrile vs. DMF). A Design of Experiments (DOE) approach, systematically varying temperature, stoichiometry, and solvent polarity, is recommended for optimization .
Data Analysis & Experimental Design
Q. What computational tools are effective for predicting SAR of this compound’s derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic effects of the trifluoromethyl group, while molecular docking (e.g., AutoDock Vina) predicts binding interactions with biological targets. MD simulations assess conformational stability of the pyrrolidine ring .
Q. How should researchers design stability studies under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring via LC-MS. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines). Identify degradation products and refine storage conditions (e.g., desiccated, -20°C) .
Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Trifluoromethyl group detection | 19F NMR, IR | |
| Stereochemical resolution | Chiral HPLC, X-ray crystallography | |
| Synthetic yield optimization | DOE (Temperature, Solvent) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
